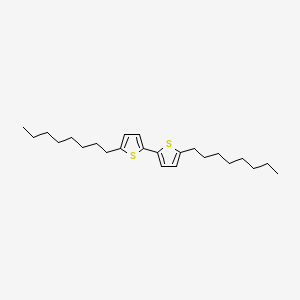![molecular formula C15H22N4O2 B13971572 Tert-butyl 6-(6-aminopyridin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B13971572.png)
Tert-butyl 6-(6-aminopyridin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 6-(6-aminopyridin-3-yl)-2,6-diazaspiro[33]heptane-2-carboxylate is a complex organic compound with a unique spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(6-aminopyridin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate with palladium on carbon in a hydrogen atmosphere to reduce the nitro group to an amino group . The reaction is carried out in methanol under a nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reactions are carried out under controlled conditions to maintain product purity and yield.
化学反応の分析
Types of Reactions
Tert-butyl 6-(6-aminopyridin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Palladium on carbon in a hydrogen atmosphere is commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation can yield nitro derivatives, while substitution can introduce various functional groups onto the pyridine ring.
科学的研究の応用
Tert-butyl 6-(6-aminopyridin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the synthesis of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of tert-butyl 6-(6-aminopyridin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Similar structure but lacks the spirocyclic component.
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate: Similar spirocyclic structure but with a hydroxy group instead of an amino group.
Uniqueness
Tert-butyl 6-(6-aminopyridin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate is unique due to its combination of a spirocyclic structure and an aminopyridine moiety. This combination provides distinct chemical properties and potential biological activities that are not found in similar compounds .
特性
分子式 |
C15H22N4O2 |
|---|---|
分子量 |
290.36 g/mol |
IUPAC名 |
tert-butyl 6-(6-aminopyridin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C15H22N4O2/c1-14(2,3)21-13(20)19-9-15(10-19)7-18(8-15)11-4-5-12(16)17-6-11/h4-6H,7-10H2,1-3H3,(H2,16,17) |
InChIキー |
UUYKKFFCLHTWBK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CN(C2)C3=CN=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrido[4,3-C][1,2]thiazine](/img/structure/B13971491.png)

![1,3-Dioxaspiro[4.5]decan-2-one](/img/structure/B13971504.png)











